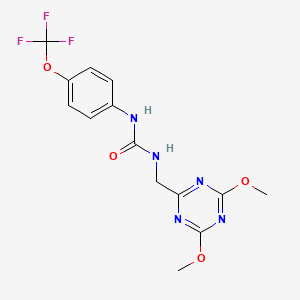
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a triazine ring, a urea group, and a phenyl ring with a trifluoromethoxy group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through condensation reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazine ring and the urea group. Triazines are known to be highly reactive and are often used in coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could influence the compound’s polarity and solubility .Aplicaciones Científicas De Investigación
Corrosion Inhibition Applications
1,3,5-Triazinyl urea derivatives, such as 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea and 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, have been studied for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. These compounds have shown significant inhibition efficiency, potentially due to strong adsorption on the metal surface, thus forming a protective layer. This suggests their potential use in corrosion prevention and material protection in industrial applications (Mistry et al., 2011).
Synthesis and Application in Organic Chemistry
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), closely related to the compound , has been effectively used as a condensing agent for the formation of amides and esters from carboxylic acids and amines. This demonstrates the compound's utility in facilitating organic synthesis, particularly in creating important functional groups that are fundamental in various chemical products and pharmaceuticals (Kunishima et al., 1999).
Pharmaceutical Research Applications
While ensuring the exclusion of specific drug-related information as requested, it's worth noting that triazinyl urea derivatives have been investigated for their antibacterial and anti-HIV properties. For example, compounds like 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives have been subjected to studies assessing their potential therapeutic effects against various microorganisms, indicating their relevance in drug discovery and pharmaceutical research (Patel et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O4/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFENGLAUUMDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B2817296.png)
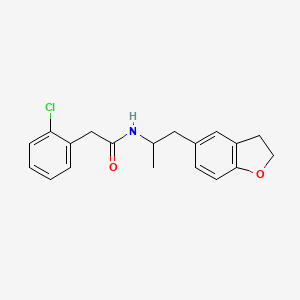
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2817299.png)
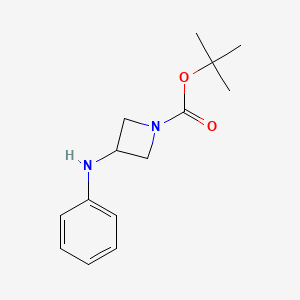
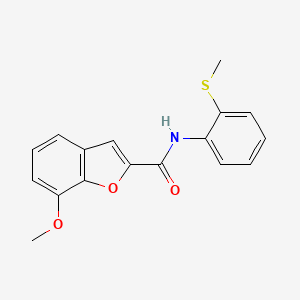
![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2817309.png)
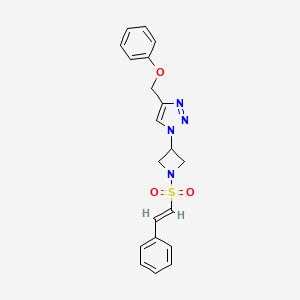
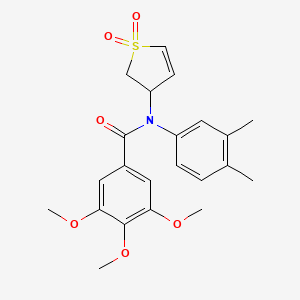
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
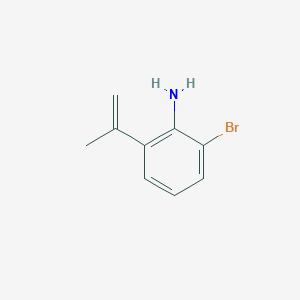

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)